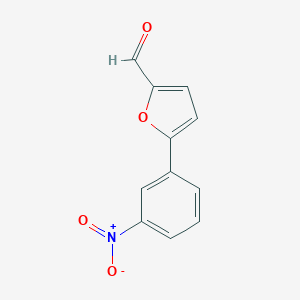

5-(3-Nitrophenyl)furan-2-carbaldehyde

Description

The exact mass of the compound 5-(3-Nitrophenyl)furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Nitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Nitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUACWQWQDJZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346468 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13148-43-1 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Nitrophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

This technical guide provides a comprehensive overview of the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the most effective synthetic methodologies, experimental protocols, and relevant chemical data to support research and development activities.

Chemical Identity and Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde. The presence of the furan ring, the conjugated aldehyde, and the nitrophenyl group makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | 5-(3-nitrophenyl)furan-2-carbaldehyde[1] |

| CAS Number | 13148-43-1[1][2] |

| Molecular Formula | C₁₁H₇NO₄[1][2] |

| Molecular Weight | 217.18 g/mol [1][2] |

| Appearance | Yellow powder[2] |

| Melting Point | 156-158 °C[2] |

| SMILES | O=Cc1ccc(o1)c2cccc(c2)--INVALID-LINK--[O-] |

| InChIKey | DXUACWQWQDJZMY-UHFFFAOYSA-N[1] |

Synthetic Methodologies

The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely employed method for this transformation, offering good yields and broad functional group tolerance.[3] An alternative, though less detailed in the literature for this specific compound, is the Meerwein arylation.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] For the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, two main variations of this approach are feasible:

-

Route A: Coupling of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.

-

Route B: Coupling of 5-formylfuran-2-boronic acid with 1-bromo-3-nitrobenzene.

Both routes are expected to provide the desired product in good yields. The choice of route may depend on the commercial availability and stability of the starting materials.

Caption: Alternative Suzuki-Miyaura coupling routes.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromofuran-2-carbaldehyde or 1-bromo-3-nitrobenzene) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent (e.g., 3-nitrophenylboronic acid or 5-formylfuran-2-boronic acid) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 5-aryl-furan-2-carbaldehydes via Suzuki-Miyaura cross-coupling and can be adapted for the synthesis of the target compound.

This protocol outlines the reaction of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.

Table 2: Reagents and Conditions for Protocol 1

| Reagent/Parameter | Molar Eq. | Example Supplier | Notes |

| 5-Bromofuran-2-carbaldehyde | 1.0 | Sigma-Aldrich, TCI | Starting material |

| 3-Nitrophenylboronic acid | 1.2 | Combi-Blocks, Oakwood | Coupling partner |

| Pd(PPh₃)₄ | 0.05 | Strem, Acros Organics | Palladium catalyst |

| K₂CO₃ | 2.0 | Fisher Scientific | Base |

| 1,4-Dioxane/Water (4:1) | - | J.T.Baker | Solvent system |

| Reaction Temperature | Reflux (approx. 100 °C) | - | - |

| Reaction Time | 12-24 hours | - | Monitor by TLC |

Procedure:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(3-nitrophenyl)furan-2-carbaldehyde.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Characterization Data

The synthesized 5-(3-Nitrophenyl)furan-2-carbaldehyde should be characterized to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (singlet, ~9.7 ppm).- Furan protons (two doublets, ~7.0-7.8 ppm).- Nitrophenyl protons (multiplets, ~7.6-8.5 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon (~177 ppm).- Aromatic and furan carbons in the range of ~110-160 ppm. |

| IR (KBr) | - C=O stretch (aldehyde) ~1670 cm⁻¹.- NO₂ stretches ~1530 and ~1350 cm⁻¹.- C-H stretches (aromatic) ~3100 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 217. |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.

Alternative Synthetic Route: Meerwein Arylation

The Meerwein arylation offers a potential alternative for the synthesis of 5-aryl-furan-2-carbaldehydes. This reaction typically involves the diazotization of an aniline followed by a copper-catalyzed reaction with an electron-rich alkene or heterocycle. For the synthesis of the target compound, this would involve the reaction of a diazonium salt derived from 3-nitroaniline with furan-2-carbaldehyde. While plausible, detailed protocols for this specific transformation are less common in the literature compared to the Suzuki-Miyaura coupling.

This guide provides a comprehensive starting point for the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Chemical Properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, reactivity, and potential biological significance, presenting it in a structured format for ease of reference and comparison.

Physicochemical Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde is a yellow, crystalline solid at room temperature.[1] Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-nitrophenyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 13148-43-1 | [1][2] |

| Molecular Formula | C₁₁H₇NO₄ | [1][2] |

| Molecular Weight | 217.18 g/mol | [1][2][3][4] |

| Melting Point | 156-158 °C | [1][4] |

| Boiling Point | Not available | |

| Physical Description | Yellow powder | [1] |

| Aqueous Solubility | 6.3 µg/mL (at pH 7.4) | [5] |

| LogP (calculated) | 2.3 | [5] |

| Topological Polar Surface Area (TPSA) | 76 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.5-9.8 ppm), the furan ring protons (as doublets between 6.5 and 7.5 ppm), and the protons of the 3-nitrophenyl group (in the aromatic region, 7.5-8.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (around 175-180 ppm). The carbons of the furan and nitrophenyl rings will appear in the aromatic region (approximately 110-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong absorption band for the C=O stretching of the aldehyde group in the region of 1670-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and furan rings, C=C stretching of the rings, and the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.18 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO), leading to a significant M-29 peak.

Reactivity and Experimental Protocols

The chemical reactivity of 5-(3-Nitrophenyl)furan-2-carbaldehyde is primarily dictated by the electrophilic nature of the aldehyde group and the electron-withdrawing effect of the 3-nitrophenyl substituent. This makes the carbonyl carbon susceptible to nucleophilic attack.

Knoevenagel Condensation

A characteristic reaction of this aldehyde is the Knoevenagel condensation with active methylene compounds. The electron-withdrawing nitro group on the phenyl ring is expected to enhance the reactivity of the aldehyde in such reactions.

Experimental Protocol: Knoevenagel Condensation with Creatinine (Adapted)

This protocol is adapted from a general procedure for the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with creatinine.[6]

-

Materials: 5-(3-Nitrophenyl)furan-2-carbaldehyde (1 equivalent), creatinine (1 equivalent), acetic anhydride, acetic acid, piperidine (catalytic amount).

-

Procedure:

-

In a round-bottom flask, dissolve creatinine in a mixture of acetic anhydride and acetic acid with gentle heating and stirring until a clear solution is obtained.

-

Add 5-(3-Nitrophenyl)furan-2-carbaldehyde to the solution.

-

Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Reflux the mixture, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is collected by filtration and washed with a small amount of cold acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Caption: Synthetic pathway via Meerwein arylation.

Biological Activity

While specific biological data for 5-(3-Nitrophenyl)furan-2-carbaldehyde is limited in publicly accessible literature, the broader class of 5-nitrofuran derivatives is well-known for its diverse biological activities, particularly as antimicrobial agents. [7]The mechanism of action of nitrofurans generally involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

Derivatives of 5-nitro-2-furaldehyde have been investigated for their antibacterial and antifungal properties. [8]Further research is required to elucidate the specific biological profile of 5-(3-Nitrophenyl)furan-2-carbaldehyde.

General Mechanism of Nitrofuran Antimicrobial Activity

Caption: Postulated antimicrobial mechanism of nitrofurans.

Safety Information

5-(3-Nitrophenyl)furan-2-carbaldehyde is classified as an irritant. [2]It is irritating to the eyes, respiratory system, and skin. [2]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. [2]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- 1. 5-(3-nitrophenyl)furan-2-carbaldehyde | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 13148-43-1 | 5-(3-Nitrophenyl)furan-2-carbaldehyde - Synblock [synblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic organic compound 5-(3-Nitrophenyl)furan-2-carbaldehyde. The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical and Chemical Data

The fundamental physicochemical properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde are summarized below. These data points are crucial for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₄ | [1][2][3][4] |

| Molecular Weight | 217.18 g/mol | [1][2][3] |

| Appearance | Yellow Powder | [1] |

| Melting Point | 156-158 °C | [1][4] |

| Boiling Point | 405.7 °C | [4] |

| Density | 1.348 g/cm³ | [4] |

| Flash Point | 199.1 °C | [4] |

| Solubility | 6.3 µg/mL (at pH 7.4) | [2] |

| CAS Number | 13148-43-1 | [1][2][3] |

Experimental Protocols: Synthesis

While specific experimental protocols for determining each physical property of 5-(3-Nitrophenyl)furan-2-carbaldehyde are not detailed in the available literature, a general synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible method is the Meerwein arylation reaction.

General Protocol for Meerwein Arylation Synthesis:

-

Diazotization of 3-Nitroaniline: 3-nitroaniline is dissolved in an aqueous acidic solution (e.g., HCl and water). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The reaction is typically stirred for an hour at this temperature to ensure complete diazotization.

-

Coupling Reaction: To the freshly prepared diazonium salt solution, furan-2-carbaldehyde (furfural) is added. A copper(II) chloride solution is then introduced dropwise as a catalyst. This mixture is stirred vigorously for several hours at room temperature.

-

Work-up and Purification: The resulting precipitate, which is the crude 5-(3-Nitrophenyl)furan-2-carbaldehyde, is collected by filtration. The solid is then washed, dried, and recrystallized, typically from ethanol, to yield the purified product.

The following diagram illustrates the logical workflow for this synthetic protocol.

Biological Activity Context

Derivatives of furan, particularly nitrofuran compounds, are known for their significant biological activities.[5] While specific signaling pathways for 5-(3-Nitrophenyl)furan-2-carbaldehyde are not documented, the antimicrobial mechanism of nitrofuran derivatives is generally understood to involve intracellular reduction.

General Mechanism of Antimicrobial Action for Nitrofuran Derivatives:

The antimicrobial activity of nitrofuran compounds is initiated by their reduction by bacterial nitroreductases within the cell. This enzymatic reduction generates highly reactive nitroso and hydroxylamino intermediates. These reactive species are non-specific in their action and can cause widespread damage to essential cellular macromolecules, including DNA and ribosomal proteins, ultimately leading to bacterial cell death.

The diagram below outlines this generalized mechanism.

References

- 1. 5-(3-nitrophenyl)furan-2-carbaldehyde | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13148-43-1 | 5-(3-Nitrophenyl)furan-2-carbaldehyde - Synblock [synblock.com]

- 4. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. ijabbr.com [ijabbr.com]

5-(3-Nitrophenyl)furan-2-carbaldehyde CAS number 13148-43-1.

An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde CAS Number: 13148-43-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines key synthetic methodologies, and discusses its potential applications based on the biological activities of the broader class of nitrofuran derivatives.

Chemical and Physical Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde is a solid, typically appearing as an off-white to yellow powder.[1][2] Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-nitrophenyl group. This combination of a reactive aldehyde, an aromatic furan ring, and an electron-withdrawing nitro group makes it a versatile intermediate for further chemical synthesis.

Physicochemical Data

The key quantitative properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13148-43-1 | [3] |

| Molecular Formula | C₁₁H₇NO₄ | [3][4] |

| Molecular Weight | 217.18 g/mol | [3][4] |

| IUPAC Name | 5-(3-nitrophenyl)furan-2-carbaldehyde | [3] |

| Appearance | Off-white to slight yellow solid/powder | [1][2] |

| Melting Point | 154-158 °C | [5] |

| Solubility (pH 7.4) | 6.3 µg/mL | [3] |

| Topological Polar Surface Area | 76.0 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| InChI Key | DXUACWQWQDJZMY-UHFFFAOYSA-N | [3][5] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(O2)C=O | [3] |

Spectroscopic Data

While detailed spectra for this specific compound are not widely published, characterization of similar furan derivatives is typically performed using standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6] A ¹³C NMR spectrum for 5-(3-Nitrophenyl)furan-2-carbaldehyde is noted as available from Sigma-Aldrich.[3]

Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes can be achieved through several established synthetic routes. Below are two detailed protocols adapted for the specific synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This method is a highly efficient way to form the carbon-carbon bond between the furan ring and the nitrophenyl group, starting from 5-bromofuran-2-carbaldehyde and 3-nitrophenylboronic acid.[7]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

3-Nitrophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and the palladium catalyst (0.05 equivalents).

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Protocol 2: Synthesis via Meerwein Arylation

This classical method involves the diazotization of an aniline followed by a copper-catalyzed reaction with furan.[6]

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

Dissolve 3-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 1 hour.

-

Filter the cold diazonium salt solution.

-

To the filtrate, add furfural (1.5 equivalents).

-

Add a solution of copper(II) chloride (catalytic amount) in water dropwise to the reaction mixture.

-

Continue stirring for 4-6 hours at room temperature, then leave the mixture overnight.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Biological Activity and Applications in Drug Development

While specific biological data for 5-(3-Nitrophenyl)furan-2-carbaldehyde is limited in publicly available literature, the broader class of nitrofuran and furan-containing compounds is well-studied for its therapeutic potential.[8][9]

Antimicrobial Potential

Nitrofurans are a known class of antimicrobial agents active against a range of Gram-positive and Gram-negative bacteria.[10][11] Their mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive nitroso and hydroxylamino intermediates that are cytotoxic. These intermediates can damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[12] Given its structure, 5-(3-Nitrophenyl)furan-2-carbaldehyde is a strong candidate for antimicrobial drug discovery programs.

Anticancer Potential

The furan scaffold is present in numerous compounds investigated for anticancer activity.[7] The aldehyde group at the C2 position serves as a versatile chemical handle for synthesizing more complex molecules, such as chalcones, thiazolidinones, and hydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines.[6][13] The development workflow typically involves synthesis, in-vitro screening, and mechanism-of-action studies.

Role as a Synthetic Intermediate

The aldehyde functionality is highly reactive and serves as a key starting point for various condensation reactions.[6] This allows for the facile synthesis of a diverse library of derivative compounds, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery.

Safety and Handling

As with any chemical reagent, 5-(3-Nitrophenyl)furan-2-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified with GHS07 (Exclamation mark) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a valuable heterocyclic building block with significant, albeit largely unexplored, potential in drug discovery and development. Its straightforward synthesis and the known biological activities of the nitrofuran class make it an attractive starting point for developing novel antimicrobial and anticancer agents. Further research is warranted to fully characterize its biological activity profile and elucidate its specific mechanisms of action.

References

- 1. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 13148-43-1 | 5-(3-Nitrophenyl)furan-2-carbaldehyde - Synblock [synblock.com]

- 5. 5-(3-nitrophenyl)furan-2-carbaldehyde | 13148-43-1 [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. ijabbr.com [ijabbr.com]

- 9. researchgate.net [researchgate.net]

- 10. biojournals.us [biojournals.us]

- 11. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document details the molecular structure, physicochemical properties, and key spectroscopic data of the compound. Furthermore, it outlines detailed experimental protocols for its synthesis via established methodologies. The guide also explores the reactivity of the furan and aldehyde moieties, and discusses the potential for this compound to serve as a scaffold in the development of novel therapeutic agents, drawing on the known biological activities of related nitrophenyl and furan-containing molecules.

Molecular Structure and Physicochemical Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde is an organic compound featuring a furan ring substituted at the 2-position with a formyl group and at the 5-position with a 3-nitrophenyl group.[1][2] The presence of the nitroaromatic system and the reactive aldehyde functionality makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical and Identification Data for 5-(3-Nitrophenyl)furan-2-carbaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 5-(3-nitrophenyl)furan-2-carbaldehyde | [1] |

| Synonyms | 5-(3-Nitrophenyl)furfural, 5-(m-Nitrophenyl)furfural | [1][3] |

| CAS Number | 13148-43-1 | [1][3][4] |

| Molecular Formula | C₁₁H₇NO₄ | [1][3][4] |

| Molecular Weight | 217.18 g/mol | [3][4] |

| Appearance | Yellow powder | [3] |

| Melting Point | 156-158 °C | [3][5] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(O2)C=O | [1][2] |

| InChI | InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | [1] |

| InChIKey | DXUACWQWQDJZMY-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of 5-(3-nitrophenyl)furan-2-carbaldehyde is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, the following data provides key insights into its structure.

Table 2: Spectroscopic Data for 5-(3-Nitrophenyl)furan-2-carbaldehyde

| Technique | Data | Source(s) |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [1] |

| ¹H NMR | While specific data for the 3-nitro isomer is not readily available, the proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), and distinct doublets for the furan protons. The aromatic protons of the nitrophenyl ring would appear as a complex multiplet pattern in the aromatic region. | Inferred from related structures[6][7] |

| IR Spectroscopy | The IR spectrum is expected to exhibit strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde at approximately 1660-1700 cm⁻¹, and characteristic peaks for the C-NO₂ stretching vibrations around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). | Inferred from related structures[6][8] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 217.18. | Inferred from related structures[6] |

Experimental Protocols

The synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde can be achieved through several established synthetic routes. Two detailed protocols based on common organic reactions are provided below.

Synthesis via Diazotization-Coupling Reaction

This method involves the diazotization of 3-nitroaniline followed by a coupling reaction with furfural.[6]

Experimental Protocol:

-

Diazotization: Dissolve 10 g of 3-nitroaniline in a mixture of concentrated hydrochloric acid and water (1:1 v/v). Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled aniline solution. Maintain the temperature below 5 °C. Stir the reaction mixture for one hour to ensure complete diazotization.

-

Filter the resulting diazonium salt solution.

-

Coupling: To the filtrate, add furfural (0.05 mol).

-

Prepare a solution of copper(II) chloride (2 g in 10 ml of water) and add it dropwise to the reaction mixture.

-

Continue stirring the reaction for 4 hours at room temperature and then leave it overnight.

-

Work-up: Collect the precipitate by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 5-(3-nitrophenyl)furan-2-carbaldehyde.

Synthesis via Vilsmeier-Haack Reaction

An alternative approach is the formylation of 2-(3-nitrophenyl)furan using the Vilsmeier-Haack reagent.[9]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Formylation: Dissolve 2-(3-nitrophenyl)furan in a suitable solvent like dichloromethane (DCM) and add it to the prepared Vilsmeier reagent.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, pour the mixture into crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-(3-nitrophenyl)furan-2-carbaldehyde.

Reactivity and Potential Applications

The aldehyde group in 5-(3-nitrophenyl)furan-2-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Condensation Reactions: It can react with active methylene compounds in Claisen-Schmidt condensations to form chalcones and other α,β-unsaturated carbonyl compounds.[6]

-

Reductive Amination: The aldehyde can be converted to various amines through reductive amination.

-

Wittig Reaction: It can be transformed into alkenes using phosphorus ylides.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

The furan nucleus and the nitrophenyl moiety are common pharmacophores in drug discovery. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] The nitro group can also contribute to biological activity.

Logical Workflow for Synthesis and Screening

The development of novel drug candidates based on the 5-(3-nitrophenyl)furan-2-carbaldehyde scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for the development of 5-(3-nitrophenyl)furan-2-carbaldehyde derivatives.

This logical flow illustrates the progression from the initial synthesis and characterization of the core molecule to the generation of a library of derivatives for biological screening, ultimately leading to the identification of lead compounds for further development.

References

- 1. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(3-NITROPHENYL)FURAN-2-CARBALDEHYDE | CAS 13148-43-1 [matrix-fine-chemicals.com]

- 3. 5-(3-nitrophenyl)furan-2-carbaldehyde | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS 13148-43-1 | 5-(3-Nitrophenyl)furan-2-carbaldehyde - Synblock [synblock.com]

- 5. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential: A Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential therapeutic applications. Drawing upon the well-documented bioactivities of the nitrofuran and furan-2-carbaldehyde scaffolds, this document explores its likely antimicrobial, anticancer, and anti-inflammatory properties. While specific quantitative bioassay data for this particular molecule is not extensively available in the public domain, this guide furnishes detailed experimental protocols for key biological assays and outlines the probable signaling pathways and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of 5-(3-Nitrophenyl)furan-2-carbaldehyde and its derivatives.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. The furan ring is a key pharmacophore in numerous clinically used drugs and natural products. The introduction of a nitro group, particularly in the form of a nitrophenyl substituent, is a common strategy in medicinal chemistry to enhance or modulate biological effects. 5-(3-Nitrophenyl)furan-2-carbaldehyde combines these key structural features, suggesting a high likelihood of interesting pharmacological properties. This guide will delve into the expected biological activities based on the established profiles of analogous compounds.

Predicted Biological Activities

Based on the known biological effects of structurally related nitrofuran and furan-2-carbaldehyde derivatives, 5-(3-Nitrophenyl)furan-2-carbaldehyde is predicted to exhibit the following activities:

-

Antimicrobial Activity: Nitrofurans are a well-established class of broad-spectrum antibacterial agents. Their mechanism of action typically involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can then damage microbial DNA, ribosomes, and other essential macromolecules, leading to cell death. It is highly probable that 5-(3-Nitrophenyl)furan-2-carbaldehyde will demonstrate activity against a range of Gram-positive and Gram-negative bacteria.

-

Anticancer Activity: Numerous furan derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The presence of the nitrophenyl group may contribute to its cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Furan derivatives have also been reported to possess anti-inflammatory properties. The potential mechanisms underlying this activity may involve the modulation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory cytokine production.

Quantitative Data on Analogous Compounds

Table 1: Antimicrobial Activity of Representative Furan Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound |

| 5-Nitro-2-furaldehyde derivative | Staphylococcus aureus | 1.56 - 12.5 | Ciprofloxacin |

| 5-Nitro-2-furaldehyde derivative | Escherichia coli | 3.12 - 25 | Ciprofloxacin |

| Furan-based chalcone | Bacillus subtilis | 8 | Streptomycin |

| Furan-based chalcone | Pseudomonas aeruginosa | 16 | Streptomycin |

Note: The data presented are for analogous compounds and should be considered indicative of potential activity. Specific testing of 5-(3-Nitrophenyl)furan-2-carbaldehyde is required for accurate determination of its antimicrobial profile.

Table 2: Anticancer Activity of Representative Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 5-Nitrofuran derivative | Human colon carcinoma (HCT-116) | 5.2 | Doxorubicin |

| Furan-based thiazolidinone | Human breast adenocarcinoma (MCF-7) | 2.8 | Doxorubicin |

| 5-Aryl-furan derivative | Human lung carcinoma (A549) | 10.5 | Cisplatin |

Note: The IC50 values are for structurally related compounds and serve as a reference. The actual anticancer activity of 5-(3-Nitrophenyl)furan-2-carbaldehyde needs to be experimentally determined.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

5-(3-Nitrophenyl)furan-2-carbaldehyde

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

5-(3-Nitrophenyl)furan-2-carbaldehyde

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and mechanisms of action for 5-(3-Nitrophenyl)furan-2-carbaldehyde based on the known activities of nitrofurans.

Caption: General mechanism of antimicrobial action for nitrofuran compounds.

Caption: Potential anticancer mechanisms of action for furan derivatives.

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related nitrofuran and furan-2-carbaldehyde derivatives, this compound is anticipated to possess significant antimicrobial and anticancer activities. This technical guide provides the necessary foundational information, including detailed experimental protocols and insights into potential mechanisms of action, to facilitate further investigation into its pharmacological profile. Rigorous experimental evaluation is now required to elucidate the specific biological activities and therapeutic potential of this compound.

An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its role as a scaffold in the development of novel therapeutic agents.

Chemical and Physical Properties

5-(3-Nitrophenyl)furan-2-carbaldehyde, also known as 5-(3-nitrophenyl)furfural, is a yellow powder.[1] It is characterized by the presence of a furan ring substituted with a carbaldehyde group at the 2-position and a 3-nitrophenyl group at the 5-position.

| Property | Value | Reference |

| CAS Number | 13148-43-1 | [1] |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Melting Point | 156-158 °C | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | 6.3 µg/mL (at pH 7.4) |

Safety Information: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde can be achieved through several established synthetic routes, primarily involving the formation of a carbon-carbon bond between the furan ring and the nitrophenyl moiety. The two most prominent methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.

Meerwein Arylation (via Diazotization)

The Meerwein arylation reaction is a classic method for the arylation of unsaturated compounds. In the context of synthesizing 5-(3-Nitrophenyl)furan-2-carbaldehyde, this involves the diazotization of 3-nitroaniline followed by a copper-catalyzed reaction with furfural.

Experimental Protocol (Adapted from a similar synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde):

-

Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with stirring. Add a solution of sodium nitrite dropwise to the cooled mixture. Stir the reaction mixture for one hour to ensure complete diazotization. Filter the resulting diazonium salt solution.

-

Meerwein Arylation: To the filtered diazonium salt solution, add furfural. Subsequently, add a solution of copper(II) chloride dropwise. Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.

-

Isolation and Purification: The precipitate formed is collected by filtration, dried, and then recrystallized from ethanol to yield the final product.

Caption: Meerwein arylation synthesis pathway.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This approach involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, this would typically involve the coupling of a furan-2-carbaldehyde derivative with a 3-nitrophenylboronic acid or vice versa.

Experimental Protocol (General procedure for Suzuki-Miyaura coupling):

-

Reaction Setup: To a round-bottomed flask, add 5-bromo-2-furaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.1-1.3 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (3 equivalents).

-

Solvent Addition: Add a solvent system, for example, a mixture of water, ethanol, and toluene.

-

Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon) and heat it at 70°C overnight with stirring.

-

Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling synthesis pathway.

Biological Activities and Mechanism of Action

While specific biological data for 5-(3-Nitrophenyl)furan-2-carbaldehyde is limited in the available literature, the broader class of nitrofuran derivatives has been extensively studied and shown to possess significant antimicrobial and anticancer activities.

Antimicrobial Activity

Nitrofurans are a class of synthetic antimicrobial agents. Their mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.

Quantitative Data for Related Nitrofuran Derivatives:

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| 5-nitro-2-furfurylidene derivative 9c | Bacillus subtilis | Effective at 5 µ g/disc |

| 5-nitro-2-furfurylidene derivative 9d | Bacillus subtilis | Effective at 5 µ g/disc |

| 5-nitro-2-furfurylidene derivative 9c | Staphylococcus aureus | Effective at 5 µ g/disc |

| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |

Note: Data for the specific target compound, 5-(3-Nitrophenyl)furan-2-carbaldehyde, was not found in the reviewed literature.

Caption: General antimicrobial mechanism of nitrofurans.

Anticancer Activity

Derivatives of 5-nitrofuran have also demonstrated promising anticancer properties. The proposed mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to cellular damage.

Quantitative Data for Related Nitrofuran Derivatives:

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 |

| 4-thiazolidinone derivative 14b | MCF-7 (Breast Cancer) | 0.85 |

| 4-thiazolidinone derivative 14b | MDA-MB-231 (Breast Cancer) | 6.61 |

Note: Data for the specific target compound, 5-(3-Nitrophenyl)furan-2-carbaldehyde, was not found in the reviewed literature.

Proposed Anticancer Mechanisms:

-

Induction of Apoptosis: Some furan derivatives have been shown to trigger the intrinsic apoptotic pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, a family of proteases that execute apoptosis.

-

Cell Cycle Arrest: Certain furan-containing compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from proliferating.

-

Generation of Reactive Oxygen Species (ROS): The nitro group in these compounds can be reduced within cancer cells, leading to the production of ROS. Elevated levels of ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death.

Caption: Proposed anticancer mechanisms of furan derivatives.

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a versatile synthetic intermediate with a chemical scaffold that is present in compounds with significant biological potential. While direct biological data for this specific molecule is scarce, the broader class of nitrophenyl furan derivatives demonstrates promising antimicrobial and anticancer activities. The established synthetic routes, such as the Meerwein arylation and Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further investigation and the development of novel derivatives with enhanced therapeutic properties. Future research should focus on the detailed biological evaluation of 5-(3-Nitrophenyl)furan-2-carbaldehyde and its derivatives to elucidate their specific mechanisms of action and to assess their full therapeutic potential.

References

An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-(3-Nitrophenyl)furan-2-carbaldehyde. This compound, a member of the nitrofuran class, holds potential for investigation in drug discovery and development due to the known antimicrobial and cytotoxic activities of related derivatives. This document details established synthetic protocols, spectroscopic characterization data, and the general mechanism of action attributed to nitrofuran compounds. The information is presented to support further research and application of this molecule in medicinal chemistry and materials science.

Chemical Identity and Properties

The compound 5-(3-Nitrophenyl)furan-2-carbaldehyde is a nitroaromatic derivative of furfural. Its formal IUPAC name is 5-(3-nitrophenyl)furan-2-carbaldehyde . It is also commonly referred to by synonyms such as 5-(3-nitrophenyl)furfural and 5-(m-nitrophenyl)furfural.

Table 1: Physicochemical Properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 13148-43-1 | |

| Molecular Formula | C₁₁H₇NO₄ | |

| Molecular Weight | 217.18 g/mol | |

| Appearance | Not explicitly stated for this compound, but related compounds are often yellow solids. | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in common organic solvents. |

Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

The synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde can be achieved through established organic chemistry reactions, primarily via Meerwein arylation or Suzuki-Miyaura cross-coupling.

Meerwein Arylation

The Meerwein arylation reaction is a common method for the arylation of unsaturated compounds. In this case, it involves the reaction of a diazonium salt, generated from 3-nitroaniline, with furfural in the presence of a copper catalyst. A detailed experimental protocol for a structurally similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, provides a viable synthetic route[1].

Experimental Protocol: Meerwein Arylation (Adapted) [1]

-

Diazotization of 3-Nitroaniline:

-

Dissolve 3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1 hour at 0-5 °C to ensure complete formation of the 3-nitrobenzenediazonium chloride solution.

-

-

Arylation of Furfural:

-

To the freshly prepared diazonium salt solution, add furfural (1.2 equivalents).

-

Slowly add a solution of copper(II) chloride (catalytic amount) in water.

-

Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours.

-

Allow the mixture to stand overnight.

-

-

Work-up and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 5-(3-Nitrophenyl)furan-2-carbaldehyde.

-

Diagram 1: Synthetic Workflow for Meerwein Arylation

Caption: Workflow for the Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde via Meerwein Arylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers an alternative and often high-yielding route to 5-aryl-2-furaldehydes. This method involves the palladium-catalyzed reaction of an arylboronic acid with a halo-furan. For the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde, this would typically involve the coupling of 5-bromo- or 5-iodo-2-furaldehyde with 3-nitrophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

-

Reaction Setup:

-

In a reaction vessel, combine 5-halo-2-furaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-(3-Nitrophenyl)furan-2-carbaldehyde.

-

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Spectroscopic Characterization

The structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde is confirmed through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde carbonyl group (C=O) around 1670-1700 cm⁻¹, the nitro group (N-O) stretches around 1530 cm⁻¹ and 1350 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the aldehydic proton (around 9.5-10.0 ppm), as well as distinct signals for the protons on the furan and nitrophenyl rings in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The spectrum will display a resonance for the aldehydic carbonyl carbon (around 175-185 ppm) and signals for the aromatic carbons of the furan and nitrophenyl rings.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.18 g/mol ).

Biological Activity and Mechanism of Action

While specific biological data for 5-(3-Nitrophenyl)furan-2-carbaldehyde is not extensively reported in publicly available literature, the broader class of nitrofuran derivatives is well-known for its antimicrobial properties.

General Mechanism of Action of Nitrofurans

The antimicrobial activity of nitrofurans is generally attributed to their reductive activation within microbial cells. The nitro group is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically target and damage various cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.

Diagram 3: Proposed General Mechanism of Action for Nitrofuran Antimicrobials

Caption: General Mechanism of Action of Nitrofuran Antimicrobials.

Potential Applications

Given the established bioactivity of the nitrofuran scaffold, 5-(3-Nitrophenyl)furan-2-carbaldehyde represents a valuable starting material for the synthesis of novel derivatives with potential applications as:

-

Antimicrobial agents: For the development of new drugs to combat bacterial and fungal infections.

-

Anticancer agents: The cytotoxic nature of reactive intermediates generated from nitroaromatic compounds suggests potential for anticancer drug discovery.

-

Chemical probes: For studying the mechanisms of nitroreductase enzymes in various organisms.

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a readily accessible compound with significant potential for further investigation in medicinal chemistry and drug development. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and the known biological activities of the nitrofuran class of compounds suggest that this molecule and its derivatives are promising candidates for the discovery of new therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of 5-(3-Nitrophenyl)furan-2-carbaldehyde and to explore its potential in various therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: 5-(3-Nitrophenyl)furan-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(3-Nitrophenyl)furan-2-carbaldehyde as a versatile building block for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the specific use of this nitrophenyl-substituted furan derivative.

Introduction

5-(3-Nitrophenyl)furan-2-carbaldehyde is a key intermediate in organic synthesis, possessing a reactive aldehyde functionality and a furan ring substituted with a nitro-aromatic moiety. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in various condensation reactions to construct complex molecular architectures, particularly heterocyclic systems of medicinal interest.[1] Compounds derived from nitrofuran aldehydes have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3]

Key Synthetic Applications

The primary synthetic applications of 5-(3-Nitrophenyl)furan-2-carbaldehyde revolve around condensation reactions that form new carbon-carbon and carbon-nitrogen bonds, leading to the formation of chalcones, pyrimidines, and other heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of pharmacological activities.[4] The Claisen-Schmidt condensation of 5-(3-Nitrophenyl)furan-2-carbaldehyde with various acetophenones provides a straightforward route to novel chalcone derivatives.

Experimental Workflow for Chalcone Synthesis

Caption: Workflow for Chalcone Synthesis.

Protocol 1: Synthesis of (E)-1-aryl-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one (Chalcone Derivatives)

This protocol is adapted from the synthesis of similar chalcones derived from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.[5]

-

Materials:

-

5-(3-Nitrophenyl)furan-2-carbaldehyde

-

Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of 5-(3-Nitrophenyl)furan-2-carbaldehyde and the selected substituted acetophenone in ethanol (30-50 mL).

-

To this solution, add a 20-40% aqueous solution of KOH or NaOH dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and cold water (approximately 200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

-

Table 1: Representative Yields for Claisen-Schmidt Condensation of Related 5-Aryl-2-furaldehydes

| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |

| 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted Triazole Ketones | KOH | Ethanol | 67-72 | [5] |

| 5-Nitro-2-furaldehyde | 1-(4-(methylsulfonyl)phenyl)ethanone | H₂SO₄ | Acetic Acid | 75 | [6] |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | ~90 | [7] |

Note: The yields presented are for analogous reactions and may vary for 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[8][9] This reaction can be used to synthesize a variety of functionalized alkenes from 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Logical Relationship in Knoevenagel Condensation

Caption: Key components in Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

This is a general protocol that can be adapted for various active methylene compounds.[10]

-

Materials:

-

5-(3-Nitrophenyl)furan-2-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Basic catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Solvent (e.g., ethanol, water)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-(3-Nitrophenyl)furan-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (10-20 mL).

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or 5-10 mol% of DBU).

-

Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.

-

After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

-

If the product is soluble, pour the mixture into cold water or dilute acid to induce precipitation.

-

Wash the solid with water and dry. Purify by recrystallization or column chromatography.

-

Table 2: Representative Yields for Knoevenagel Condensation of Furan Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| 5-Substituted furan-2-carbaldehyde | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | 55-80 | [9] |

| Furfural | Malononitrile | Piperidine | Ethanol | 96 | [10] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | 98 | [11] |

Note: The yields presented are for analogous reactions and may vary for 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are of great interest due to their wide range of biological activities.[4] A common synthetic route to pyrimidines involves the cyclocondensation of chalcones with a nitrogen-containing reagent like urea, thiourea, or guanidine.[12]

Protocol 3: Synthesis of Pyrimidines from Chalcones

This protocol describes the synthesis of pyrimidine derivatives from the chalcones prepared in Protocol 1.[12][13]

-

Materials:

-

Chalcone derivative from Protocol 1

-

Urea, thiourea, or guanidine hydrochloride

-

Potassium hydroxide or sodium hydroxide

-

Ethanol

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (or thiourea/guanidine, 0.01 mol) in ethanol (20-30 mL).

-

Add a 40% aqueous solution of potassium hydroxide (10 mL) slowly with constant stirring.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent.

-

Biological Activity and Mechanism of Action

Derivatives of 5-(3-Nitrophenyl)furan-2-carbaldehyde are being investigated for various biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial action of nitrofuran derivatives is a key area of interest. These compounds act as prodrugs that are activated within the bacterial cell.[14]

Antimicrobial Mechanism of Nitrofuran Derivatives

Caption: Mechanism of nitrofuran antimicrobial action.

The nitro group of the nitrofuran compound is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates.[14] These intermediates can then cause damage to various cellular macromolecules, including DNA, ribosomes, and enzymes, ultimately leading to bacterial cell death.[14]

Anticancer Activity

Chalcones and pyrimidines derived from substituted furfurals have demonstrated potential as anticancer agents.[2][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.

Table 3: Biological Activity of Related Nitrofuran and Chalcone Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC or IC₅₀) | Reference |

| 5-Nitrofuran-isatin hybrids | Antibacterial | MRSA | 1-8 µg/mL | [1] |

| 5-Nitrofuran-isatin hybrids | Anticancer | HCT 116 (Colon Cancer) | 1.62-8.8 µM | [2] |

| Chalcones from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Antibacterial | S. aureus, P. aeruginosa | Moderate to good | [1] |

| Pyrimidine derivatives | Anticancer | NCI 60 cell lines | Significant activity | [2] |

Note: The data presented is for structurally related compounds and serves as an indicator of the potential biological activity of derivatives of 5-(3-Nitrophenyl)furan-2-carbaldehyde.

Conclusion

5-(3-Nitrophenyl)furan-2-carbaldehyde is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds, including chalcones and pyrimidines. The protocols provided herein, adapted from established literature procedures for analogous compounds, offer a solid foundation for the exploration of its synthetic potential. The resulting derivatives are promising candidates for further investigation in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets and biological evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 3. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. ijres.org [ijres.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. impactjournals.us [impactjournals.us]

- 14. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(3-Nitrophenyl)furan-2-carbaldehyde Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for several key reaction mechanisms involving 5-(3-Nitrophenyl)furan-2-carbaldehyde. The information is intended to guide researchers in the synthesis and modification of this compound for applications in medicinal chemistry and drug development. The electron-withdrawing nature of the 3-nitrophenyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive substrate for various nucleophilic addition and condensation reactions.

I. Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde

The starting material can be synthesized via a Meerwein arylation reaction. A general protocol is provided below.

Experimental Protocol: Synthesis of 5-(Aryl)furan-2-carbaldehydes

Materials:

-

Substituted aniline (e.g., 3-nitroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

Procedure:

-

Dissolve the substituted aniline (e.g., 10 g of 3-nitroaniline) in a 1:1 mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled aniline solution. Stir the mixture for 1 hour to complete the diazotization.

-

Filter the reaction mixture and collect the filtrate.

-

To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of copper chloride (2 g in 10 ml of water).

-

Continue stirring the reaction mixture for 4 hours and then leave it to stand overnight at room temperature.

-

Filter the precipitate, dry it, and recrystallize from ethanol to obtain the purified 5-(3-Nitrophenyl)furan-2-carbaldehyde.[1]

II. Condensation Reactions

5-(3-Nitrophenyl)furan-2-carbaldehyde is an excellent substrate for various condensation reactions to form carbon-carbon double bonds. These reactions are fundamental in the synthesis of diverse molecular scaffolds.

A. Claisen-Schmidt Condensation for Chalcone Synthesis